molecular formula C6H7NO2 B12364321 3-Methoxypyridin-2(3H)-one CAS No. 916792-39-7

3-Methoxypyridin-2(3H)-one

Cat. No.: B12364321
CAS No.: 916792-39-7
M. Wt: 125.13 g/mol
InChI Key: JFBATLMFYNXHGA-UHFFFAOYSA-N
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Description

3-Methoxypyridin-2(3H)-one is a heterocyclic organic compound with the molecular formula C6H7NO2 It is a derivative of pyridine, featuring a methoxy group at the third position and a keto group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypyridin-2(3H)-one typically involves the methoxylation of pyridin-2-one. One common method includes the reaction of pyridin-2-one with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction facilitates the substitution of the hydrogen atom at the third position with a methoxy group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxypyridin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 3-methoxypyridin-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxypyridin-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methoxypyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and keto groups play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the context.

Comparison with Similar Compounds

    2-Methoxypyridine: Similar structure but with the methoxy group at the second position.

    3-Hydroxypyridin-2-one: Similar structure with a hydroxyl group instead of a methoxy group.

    2-Methoxypyridin-3-amine: Features an amino group at the third position.

Uniqueness: 3-Methoxypyridin-2(3H)-one is unique due to the specific positioning of the methoxy and keto groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

916792-39-7

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

3-methoxy-3H-pyridin-2-one

InChI

InChI=1S/C6H7NO2/c1-9-5-3-2-4-7-6(5)8/h2-5H,1H3

InChI Key

JFBATLMFYNXHGA-UHFFFAOYSA-N

Canonical SMILES

COC1C=CC=NC1=O

Origin of Product

United States

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